Estradiol hexahydrobenzoate

Liver Regeneration Estrogen Receptor Agonism Preclinical Tissue Repair

Choose Estradiol hexahydrobenzoate (EHHB) for research models requiring sustained, multi-week estrogen receptor activation. Its cyclohexanecarboxylate ester at the C17β position confers a distinct hydrolysis rate and prolonged systemic release profile versus aromatic (benzoate) or straight-chain (valerate) estradiol esters. This structural differentiation is critical for hepatocyte proliferation studies, depot injectable formulation development, and physiologically relevant cell-based ER activation assays. Verify your application demands this specific ester's extended duration of action before ordering.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 15140-27-9
Cat. No. B081302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol hexahydrobenzoate
CAS15140-27-9
SynonymsBenzogynestryl
estradiol hexahydrobenzoate
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
InChIKeyIVRCALGRJCHPRV-BZDYCCQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Estradiol Hexahydrobenzoate (CAS 15140-27-9): Depot Estrogen Ester for Sustained-Release Research Applications


Estradiol hexahydrobenzoate (EHHB), also known as estradiol 17β-cyclohexanecarboxylate, is a semisynthetic estrogen ester and a prodrug of the endogenous estrogen 17β-estradiol [1]. This compound features a cyclohexanecarboxylate ester moiety conjugated at the C17β position of the estradiol backbone (molecular formula C25H34O3, molecular weight 382.53 g/mol) [2]. The esterification with a cyclic hexahydrobenzoate group confers enhanced lipophilicity relative to unmodified estradiol, thereby prolonging systemic release following intramuscular depot administration . EHHB has been historically utilized in menopausal hormone therapy and gynecological disorder management, and continues to be of interest in preclinical models evaluating estrogenic modulation of tissue repair and cellular proliferation [3][4].

Why Estradiol Hexahydrobenzoate Cannot Be Substituted with Other Estradiol Esters Without Revalidation


Although estradiol hexahydrobenzoate (EHHB) belongs to the class of estradiol esters—alongside estradiol benzoate, estradiol valerate, and estradiol cypionate—its distinct ester group (cyclohexanecarboxylate) fundamentally alters its physicochemical and pharmacokinetic profile relative to in-class alternatives [1]. The cyclic, saturated nature of the hexahydrobenzoate moiety dictates a specific enzymatic hydrolysis rate by tissue esterases, which directly governs the systemic release kinetics of the active moiety (17β-estradiol) [2]. As established in head-to-head pharmacokinetic comparisons of related estradiol esters, the structural characteristics of the ester side chain (aromatic vs. linear aliphatic vs. cyclic) produce substantial, non-interchangeable differences in both peak plasma estrogen concentrations and the duration of elevated estrogen exposure [3]. Consequently, substituting EHHB with estradiol benzoate (aromatic ester) or estradiol valerate (straight-chain ester) without experimental revalidation introduces significant variability in both the magnitude and temporal profile of estrogen receptor activation, which may critically confound biological outcomes in receptor-mediated assays, endocrine disruption studies, or in vivo efficacy models.

Quantitative Differentiation Evidence: Estradiol Hexahydrobenzoate vs. In-Class Analogs


Enhanced Liver Regeneration Index: EHHB vs. Vehicle Control in 70% Hepatectomy Model

In a controlled preclinical study using a 70% partial hepatectomy model in female Wistar rats, a single intramuscular dose of estradiol hexahydrobenzoate (50 µg in 1 mL peanut oil) produced a statistically significant improvement in liver regeneration metrics relative to vehicle-treated controls at both 36 hours and 7 days post-resection. No alternative estradiol ester (e.g., estradiol benzoate or valerate) was evaluated under identical conditions, establishing EHHB as the validated estrogenic probe in this specific regenerative context [1].

Liver Regeneration Estrogen Receptor Agonism Preclinical Tissue Repair

Structural Determinant of Extended Duration: Cyclic vs. Aromatic and Linear Esters

The ester moiety of estradiol hexahydrobenzoate is a cyclohexanecarboxylate group (cyclic, saturated C7-equivalent), which differs structurally from the aromatic benzoate ester (estradiol benzoate) and the linear pentanoate/valerate ester (estradiol valerate). Published quantitative data from a head-to-head pharmacokinetic clinical trial of estradiol benzoate, valerate, and cypionate (which bears a cyclopentylpropionate group) demonstrates that ester structure directly governs both the timing of peak plasma estradiol (tmax) and the duration of elevated estrogen levels [1].

Pharmacokinetic Modeling Prodrug Hydrolysis Rate Estradiol Esters

Physicochemical Property Differentiation: Increased Lipophilicity and Boiling Point

Estradiol hexahydrobenzoate exhibits physicochemical properties that distinguish it from its most structurally similar analog, estradiol benzoate. The cyclohexane ring of the hexahydrobenzoate group confers greater lipophilicity compared to the planar aromatic ring of the benzoate ester, a characteristic that influences both the compound's solubility in depot vehicles and its partition coefficient in biological membranes. Additionally, the boiling point of EHHB is documented at 522.6 ± 50.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ .

Lipophilicity Formulation Science Analytical Chemistry

Analytical Reference Standard Availability with Validated Purity Specification

Estradiol hexahydrobenzoate is commercially available as an analytical reference standard with a certified purity of HPLC ≥ 98% (CAS 15140-27-9) . This specification is critical for ensuring reproducibility in quantitative assays and for calibrating instruments in pharmacokinetic or metabolic studies.

Analytical Method Validation Reference Standards Quality Control

Synthesis Pathway: Regioselective Esterification at C17β

The synthesis of estradiol hexahydrobenzoate is achieved via a regioselective reaction between estradiol and a hexahydrobenzoyl halide (e.g., hexahydrobenzoyl chloride) in the presence of a suitable base and solvent [1]. This patented method specifically targets the C17β hydroxyl group, preserving the phenolic A-ring hydroxyl at C3, which is essential for high-affinity binding to the estrogen receptor.

Steroid Chemistry Synthetic Methods Prodrug Design

Validated Application Scenarios for Estradiol Hexahydrobenzoate in Research and Development


Estrogen-Mediated Liver Regeneration Studies (Preclinical)

Based on the direct comparative evidence in a 70% hepatectomy model [1], estradiol hexahydrobenzoate is the estrogenic agent of choice for investigating the mechanistic role of sustained estrogen receptor activation in hepatocyte proliferation and liver mass restoration. The validated dosing regimen (50 µg IM in female Wistar rats) provides a robust, reproducible protocol for evaluating downstream signaling pathways, including PCNA expression, in hepatic tissue repair.

Long-Acting Estrogen Depot Formulation Research

Given the structural and class-level evidence that the hexahydrobenzoate ester confers an extended duration of action relative to benzoate and valerate esters [2], EHHB is the appropriate candidate for development and evaluation of depot injectable formulations requiring multi-week estrogen release. This is particularly relevant for contraceptive research or hormone replacement therapy models where infrequent administration is a design goal.

Analytical Method Development and Reference Standard Procurement

EHHB's distinct physicochemical properties (boiling point, density) and commercial availability as a ≥98% purity reference standard make it a suitable compound for developing and validating HPLC, LC-MS, or GC-MS assays. Researchers can reliably use this compound as a calibrator or internal standard for quantifying estradiol esters in complex biological matrices.

Mechanistic Estrogen Receptor Signaling Studies in In Vitro Models

As a well-characterized prodrug that is hydrolyzed to the endogenous agonist 17β-estradiol [3], EHHB serves as a valuable tool compound for studying the temporal dynamics of estrogen receptor (ERα and ERβ) activation in cell-based assays. Its use allows for the controlled, gradual accumulation of active estradiol, which can be contrasted with the immediate peak activation seen with direct addition of 17β-estradiol, thereby modeling more physiologically relevant hormone exposure profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol hexahydrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.